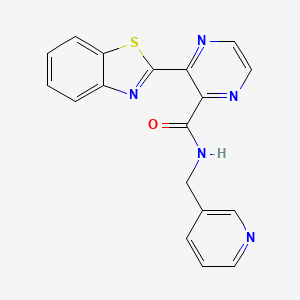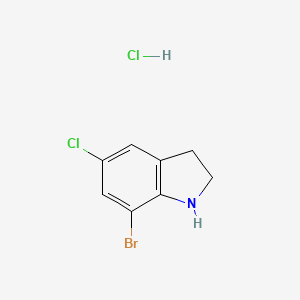
7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride” is a chemical compound with the CAS Number: 1803561-72-9 . It has a molecular weight of 268.97 and its IUPAC name is 7-bromo-5-chloroindoline hydrochloride . The compound is solid in physical form .
Synthesis Analysis
The synthesis of indole derivatives, such as “7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride”, has been a subject of interest in the chemical community . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The InChI code for “7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride” is 1S/C8H7BrClN.ClH/c9-7-4-6 (10)3-5-1-2-11-8 (5)7;/h3-4,11H,1-2H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been recognized for their potential in combating viral infections. Specifically, compounds structurally related to 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride have shown inhibitory activity against influenza A and other viruses . The presence of halogen atoms in the indole scaffold can enhance the interaction with viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Properties
The indole nucleus is a common feature in many anti-inflammatory agents. The substitution pattern on the indole ring, such as in 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride , can be crucial for the biological activity. Research suggests that these compounds may inhibit key inflammatory pathways, offering a starting point for the development of novel anti-inflammatory medications .
Anticancer Research
Indole derivatives are explored for their anticancer properties due to their ability to interact with various cellular targets7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride could serve as a lead compound in the synthesis of new agents that target specific cancer cells or pathways involved in tumor growth and metastasis .
Antimicrobial Effects
The structural complexity of indole derivatives makes them suitable candidates for antimicrobial drug development7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride may exhibit broad-spectrum antimicrobial activity, which is valuable in the era of increasing antibiotic resistance .
Neuroprotective Applications
Indole compounds have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases. The unique structure of 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride might influence neuronal survival and function, providing insights into new therapeutic approaches for conditions like Alzheimer’s and Parkinson’s disease .
Agricultural Use
Indole derivatives, including 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride , can be utilized in agriculture as plant growth regulators. They may mimic natural plant hormones, influencing various aspects of plant development and stress responses .
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Direcciones Futuras
Indole derivatives, such as “7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride”, have attracted increasing attention in recent years due to their biological activities and their role in the treatment of various disorders . Future research may focus on the development of novel synthesis methods and the exploration of their therapeutic potential .
Propiedades
IUPAC Name |
7-bromo-5-chloro-2,3-dihydro-1H-indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN.ClH/c9-7-4-6(10)3-5-1-2-11-8(5)7;/h3-4,11H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIKULURICSDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride | |
CAS RN |
1803561-72-9 |
Source


|
| Record name | 7-bromo-5-chloro-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2741982.png)
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2741983.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2741990.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2741993.png)
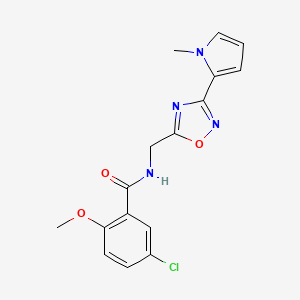

![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2741998.png)
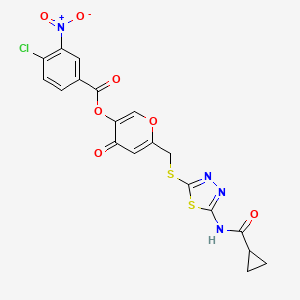
![6-(3-Bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2742000.png)
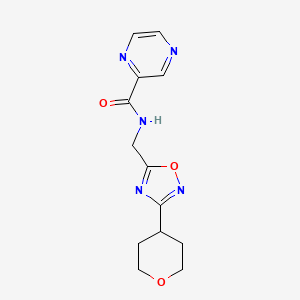
![2-[(4-Hydroxy-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile](/img/structure/B2742004.png)
